molecular formula C21H19NO3 B11829185 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate CAS No. 853317-77-8

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B11829185
CAS No.: 853317-77-8
M. Wt: 333.4 g/mol
InChI Key: OUIVKIQBHIWWGK-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a tricyclic acridine derivative featuring a methoxyphenyl ester moiety. This compound combines a lipophilic acridine core with a methoxy-substituted phenyl ester, which may enhance solubility and target interactions compared to non-polar analogs.

Properties

CAS No.

853317-77-8

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(4-methoxyphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C21H19NO3/c1-24-14-10-12-15(13-11-14)25-21(23)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3

InChI Key

OUIVKIQBHIWWGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Cyclization of Tetrahydroacridine Intermediates

A foundational approach involves constructing the 1,2,3,4-tetrahydroacridine core followed by esterification with 4-methoxyphenol. Key steps include:

  • Formation of 1,2,3,4-Tetrahydro-9-acridinecarboxylic Acid :

    • Cyclocondensation of cyclohexanone derivatives with anthranilic acid under acidic conditions (e.g., polyphosphoric acid) yields the tetrahydroacridine scaffold.

    • Reaction :

      Cyclohexanone+Anthranilic AcidPPA, 120–140°C1,2,3,4-Tetrahydro-9-acridinecarboxylic Acid\text{Cyclohexanone} + \text{Anthranilic Acid} \xrightarrow{\text{PPA, 120–140°C}} \text{1,2,3,4-Tetrahydro-9-acridinecarboxylic Acid}
    • Yield : 50–65%.

  • Esterification with 4-Methoxyphenol :

    • The carboxylic acid is activated (e.g., via thionyl chloride) and coupled with 4-methoxyphenol in the presence of a base (e.g., triethylamine).

    • Reaction :

      1,2,3,4-THA-9-COOH+SOCl2Acid ChlorideEt3N4-MethoxyphenolTarget Ester\text{1,2,3,4-THA-9-COOH} + \text{SOCl}_2 \rightarrow \text{Acid Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{4-Methoxyphenol}} \text{Target Ester}
    • Yield : 70–80%.

Modular Assembly via Hydrazone Intermediates

An alternative route employs hydrazone formation and cyclization, adapted from apixaban analogue syntheses:

  • Synthesis of (Z)-Ethyl 2-Chloro-2-(2-(4-Methoxyphenyl)hydrazono)acetate :

    • 4-Methoxyaniline reacts with ethyl 2-chloroacetoacetate under diazotization conditions (NaNO₂/HCl).

    • Key Conditions : 0–5°C, 2–4 hr reaction time.

  • Cyclocondensation with Tetrahydroacridine Precursors :

    • The hydrazone undergoes [3+3] cyclization with 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one in the presence of KI and triethylamine.

    • Yield : 71–85%.

Modern Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling streamlines the introduction of the 4-methoxyphenyl group:

  • Suzuki-Miyaura Coupling :

    • 9-Bromo-1,2,3,4-tetrahydroacridine reacts with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol.

    • Conditions : 80°C, 12 hr, inert atmosphere.

    • Yield : 75–90%.

Microwave-Assisted Esterification

Microwave irradiation enhances esterification efficiency:

  • Procedure :

    • 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid and 4-methoxyphenol are heated with DCC/DMAP in DMF under microwave (100°C, 15 min).

  • Advantages : 90% yield, reduced reaction time (15 min vs. 12 hr).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Classical Cyclization Cyclocondensation + Esterification50–65%Scalable, uses inexpensive reagentsLow yield, harsh acidic conditions
Hydrazone Route Diazotization + Cyclization71–85%High regioselectivityMulti-step, sensitive intermediates
Suzuki Coupling Pd-catalyzed cross-coupling75–90%High yield, modularRequires palladium catalysts
Microwave-Assisted Microwave-enhanced esterification90%Rapid, energy-efficientSpecialized equipment needed

Critical Challenges and Solutions

  • Challenge : Low solubility of tetrahydroacridine intermediates in non-polar solvents.

    • Solution : Use polar aprotic solvents (DMF, DMSO) or ionic liquids to improve reaction homogeneity.

  • Challenge : Epimerization during esterification.

    • Solution : Opt for mild coupling agents (e.g., EDCI) over SOCl₂ to preserve stereochemistry .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-Chlorobenzyl 1,2,3,4-Tetrahydro-9-Acridinecarboxylate

  • Substituent : 4-Chlorobenzyl group.
  • Functional Group : Ester (identical to the target compound).
  • Molecular Weight : ~335–340 g/mol (estimated based on chlorine substitution).
  • Biological Implications: Chlorine may enhance lipophilicity but reduce hydrogen-bonding capacity compared to methoxy. No direct activity data is available, but chloro-substituted analogs often exhibit varied pharmacokinetic profiles .

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid

  • Substituent : 4-Chlorophenylmethylidene group.
  • Functional Group : Carboxylic acid (vs. ester in the target compound).
  • Molecular Weight: 349.8 g/mol (C₂₁H₁₆ClNO₂).
  • Key Structural Differences: A conjugated double bond (methylidene) modifies planarity of the tricyclic system.
  • Biological Implications : Acidic groups may enhance interaction with cationic residues in drug efflux pumps (e.g., P-glycoprotein), though ester derivatives like the target compound could exhibit better cellular uptake .

9,10-Dihydro-5-Methoxy-9-Oxo-N-[4-[2-(1,2,3,4-Tetrahydro-6,7-Dimethoxyisoquinol-2-yl)ethyl]phenyl]-4-Acridinecarboxamide (Compound 84)

  • Substituent: Dimethoxybenzyl and tetrahydroisoquinoline groups.
  • Functional Group : Carboxamide.
  • Molecular Weight: Not specified, but likely >500 g/mol due to extended side chains.
  • Key Structural Differences: Carboxamide linkage instead of ester. Additional dimethoxy and tetrahydroisoquinoline moieties.
  • Biological Implications : Carboxamides often exhibit stronger hydrogen-bonding interactions, contributing to higher MDR reversal potency. Compound 84 showed activity two orders of magnitude greater than verapamil, a prototype MDR inhibitor .

N-(4-Acetylphenyl)-1,2,3,4-Tetrahydroacridine-9-Carboxamide

  • Substituent : 4-Acetylphenyl group.
  • Functional Group : Carboxamide.
  • Molecular Weight : ~334 g/mol (C₂₂H₂₀N₂O₂).
  • Key Structural Differences :
    • Acetyl group introduces steric bulk and ketone functionality.
    • Amide linkage replaces ester.
  • However, acetyl substitution may reduce solubility compared to methoxy .

Comparative Data Table

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Activity/Property
4-Methoxyphenyl ester (Target) 4-Methoxyphenyl Ester ~320–330 (estimated) Hypothesized MDR modulation
4-Chlorobenzyl ester 4-Chlorobenzyl Ester ~335–340 Structural analog; no activity data
4-[(4-Chlorophenyl)methylidene] carboxylic acid 4-Chlorophenylmethylidene Carboxylic acid 349.8 Enhanced polarity; structural rigidity
Compound 84 (Carboxamide) Dimethoxybenzyl Carboxamide >500 High MDR reversal potency (~100× verapamil)
N-(4-Acetylphenyl) carboxamide 4-Acetylphenyl Carboxamide ~334 Metabolic stability; steric effects

Key Research Findings

  • Electronic Effects : Methoxy groups (electron-donating) may improve interactions with hydrophobic pockets in drug transporters, whereas chloro substituents (electron-withdrawing) could enhance binding to electrophilic regions .
  • Functional Group Impact : Esters balance solubility and permeability, while carboxamides and carboxylic acids prioritize target affinity or solubility, respectively .
  • Structural Rigidity : Methylidene-containing analogs (e.g., ) exhibit planar conformations that may hinder binding to flexible protein domains .

Biological Activity

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate (CAS No. 853317-77-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19NO3
  • Molecular Weight : 333.39 g/mol
  • Structural Characteristics : The compound features a methoxy group attached to a phenyl ring and is part of the acridine family, which is known for various biological activities.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

Antioxidant Activity

Studies have shown that compounds within the acridine family often possess antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, providing protection against oxidative stress in cellular systems.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Emerging research indicates that derivatives of acridine can induce apoptosis in cancer cells. The specific pathways involved may include the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Interaction with DNA : Acridine derivatives are known to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.
  • Modulation of Cell Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of related acridine compounds, providing insights into potential applications:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that acridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of methoxy substitutions in enhancing activity .
  • Antimicrobial Research : In a comparative analysis published in Pharmaceutical Biology, researchers evaluated various acridine derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications at the phenyl position significantly improved antimicrobial potency .

Data Summary Table

Biological ActivityObserved EffectReference
AntioxidantReduced oxidative stress
AntimicrobialInhibited growth of bacteria
AnticancerInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with acridine derivatives in the presence of a base (e.g., triethylamine) to form imine linkages. For example, fluorophenyl-substituted analogs are synthesized via base-catalyzed condensation of 4-fluorobenzaldehyde with acridine precursors . Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (20–80°C), and catalyst selection. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming the identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, particularly the methoxyphenyl and acridine moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity. For example, fluorinated analogs are validated via ¹⁹F NMR to confirm substituent position . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal stress (e.g., 40–60°C). Monitor degradation products using HPLC-MS. Storage recommendations: airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the ester group. Stability of related acridine derivatives is compromised by prolonged exposure to light or humidity .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use fluorescence-based assays to study interactions with biomolecules (e.g., DNA intercalation via UV-Vis spectroscopy). For acetylcholinesterase (AChE) inhibition (common in acridine derivatives like Tacrine), conduct enzyme kinetics (Km/Vmax analysis) and molecular docking simulations to identify binding sites. Comparative studies with structural analogs (e.g., 9-aminoacridine derivatives) can isolate functional group contributions .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Molecular dynamics (MD) simulations model membrane permeability and blood-brain barrier penetration. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) software (e.g., SwissADME) evaluates metabolic pathways and potential hepatotoxicity, a known issue with acridine-based drugs .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., cell lines, enzyme sources). Standardize testing using validated reference compounds (e.g., Tacrine for AChE inhibition) and replicate experiments under controlled conditions. Meta-analyses of IC₅₀ values and dose-response curves can identify outliers. Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity .

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